N-propan-2-yl-N-propylhydroxylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-propan-2-yl-N-propylhydroxylamine is an organic compound with the molecular formula C6H15NO It is a secondary amine with a hydroxylamine functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-propan-2-yl-N-propylhydroxylamine can be synthesized through several methods. One common approach involves the nucleophilic substitution of haloalkanes with hydroxylamine derivatives. For example, the reaction of isopropylamine with hydroxylamine under controlled conditions can yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and specific solvents to facilitate the reaction and improve efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
N-propan-2-yl-N-propylhydroxylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: Reduction reactions can convert it into primary amines or other reduced forms.
Substitution: It can participate in substitution reactions where the hydroxylamine group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various alkyl halides for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce primary amines .
Wissenschaftliche Forschungsanwendungen
N-propan-2-yl-N-propylhydroxylamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: Research is ongoing to explore its potential therapeutic uses, including its role as a precursor for drug development.
Wirkmechanismus
The mechanism of action of N-propan-2-yl-N-propylhydroxylamine involves its interaction with molecular targets, such as enzymes and receptors. It can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and the functional groups present. The hydroxylamine group plays a crucial role in its reactivity and interaction with biological molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-isopropylhydroxylamine
- N-propylhydroxylamine
- N-methylhydroxylamine
Uniqueness
N-propan-2-yl-N-propylhydroxylamine is unique due to its specific combination of isopropyl and propyl groups attached to the hydroxylamine functional group. This structure imparts distinct chemical properties and reactivity compared to other hydroxylamines .
Eigenschaften
CAS-Nummer |
65616-16-2 |
---|---|
Molekularformel |
C6H15NO |
Molekulargewicht |
117.19 g/mol |
IUPAC-Name |
N-propan-2-yl-N-propylhydroxylamine |
InChI |
InChI=1S/C6H15NO/c1-4-5-7(8)6(2)3/h6,8H,4-5H2,1-3H3 |
InChI-Schlüssel |
YFBIXLWVFSGOQN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCN(C(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.